6-Chloro-2-(trifluoromethyl)nicotinonitrile chemical properties
6-Chloro-2-(trifluoromethyl)nicotinonitrile chemical properties
An In-Depth Technical Guide to 6-Chloro-2-(trifluoromethyl)nicotinonitrile: Properties, Synthesis, and Applications
Introduction
In the landscape of modern medicinal and agricultural chemistry, fluorinated heterocyclic compounds are indispensable building blocks. The strategic incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF₃) group, into molecular scaffolds can profoundly enhance a compound's physicochemical and biological properties.[1][2] This guide focuses on 6-Chloro-2-(trifluoromethyl)nicotinonitrile, a key intermediate whose unique combination of functional groups—a trifluoromethyl group, a chloro substituent, and a nitrile moiety on a pyridine core—makes it a highly versatile reagent for the synthesis of complex, high-value molecules.
As a senior application scientist, this document is designed to provide researchers, chemists, and drug development professionals with a comprehensive understanding of this compound's core chemical properties, reactivity, synthesis, and applications. The insights provided herein are grounded in established chemical principles and aim to explain the causality behind its utility in advanced chemical synthesis.
Core Chemical and Physical Properties
6-Chloro-2-(trifluoromethyl)nicotinonitrile is a substituted pyridine derivative. The pyridine ring's nitrogen atom, combined with the strong electron-withdrawing effects of the trifluoromethyl and nitrile groups, dictates its chemical behavior, particularly its reactivity towards nucleophiles.
Physicochemical Data
The fundamental properties of 6-Chloro-2-(trifluoromethyl)nicotinonitrile are summarized below. Data for the isomeric compound, 2-Chloro-6-(trifluoromethyl)nicotinonitrile, is also provided for comparison, as it is more widely reported.
| Property | Value (for 6-Chloro-2-(trifluoromethyl)nicotinonitrile) | Value (for 2-Chloro-6-(trifluoromethyl)nicotinonitrile) | Source |
| CAS Number | 124490-37-1 | 386704-06-9 | [3] |
| Molecular Formula | C₇H₂ClF₃N₂ | C₇H₂ClF₃N₂ | |
| Molecular Weight | 206.55 g/mol | 206.55 g/mol | |
| Appearance | White to off-white solid | Fused solid, Clear, pale lemon/white | [4] |
| Melting Point | Not explicitly available | 37-38 °C | [4] |
| Boiling Point | Not explicitly available | 74-76 °C @ 1 mbar | [4] |
| Density | Not explicitly available | 1.51 ± 0.1 g/cm³ (Predicted) | [4] |
Computed Properties
Computational models provide further insight into the molecule's behavior, particularly concerning its pharmacokinetic potential in drug design.
| Property | Value (for 6-Chloro-5-fluoronicotinonitrile - a related compound) | Source |
| Topological Polar Surface Area (TPSA) | 36.7 Ų | [5] |
| LogP (Octanol-Water Partition Coefficient) | 1.6 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
The Trifluoromethyl Group: A Pillar of Modern Drug Design
The trifluoromethyl group is a cornerstone of contemporary medicinal chemistry for several reasons.[1][6] Its presence on the pyridine ring of the title compound is a primary driver of its utility.
-
Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[1] Replacing a metabolically vulnerable methyl group with a CF₃ group can significantly increase a drug's half-life and bioavailability.[7]
-
Lipophilicity : The CF₃ group is highly lipophilic (Hansch-Fujita π constant of +0.88), which can enhance a molecule's ability to cross cell membranes.[1] This property is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Binding Affinity : The strong electronegativity of the fluorine atoms can alter the electronic profile of the entire molecule. This can lead to more favorable interactions with biological targets, such as enzymes or receptors, thereby increasing binding affinity and potency.[8]
Synthesis and Reactivity
The synthesis of 6-Chloro-2-(trifluoromethyl)nicotinonitrile leverages established transformations in heterocyclic chemistry. Its reactivity is dominated by the interplay of its functional groups.
General Synthetic Strategy
A common approach to synthesizing substituted nicotinonitriles involves the construction of the pyridine ring from acyclic precursors or the modification of a pre-existing pyridine ring. A plausible synthetic pathway for 6-Chloro-2-(trifluoromethyl)nicotinonitrile is outlined below. This process often starts with a simpler pyridine derivative that is subsequently functionalized.
Caption: Generalized synthetic workflow for 6-Chloro-2-(trifluoromethyl)nicotinonitrile.
Experimental Protocol: Chlorination of a Hydroxypyridine Precursor
This protocol is based on a similar transformation for a related isomer and represents a standard method for converting hydroxypyridines to chloropyridines.[4]
-
Reagent Setup : In a reaction vessel equipped with a reflux condenser and a stirrer, combine the precursor, 2-hydroxy-6-(trifluoromethyl)nicotinonitrile (1.0 eq), with phosphorus oxychloride (POCl₃, 2.0-3.0 eq).
-
Addition : Slowly and carefully add phosphorus pentachloride (PCl₅, 1.5 eq) to the mixture. This reaction can be exothermic and may produce vigorous foaming.[4]
-
Reaction : Heat the mixture to reflux and maintain for several hours (e.g., 20-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup : After completion, cool the reaction mixture and carefully remove excess POCl₃ under reduced pressure. Quench the residue by pouring it onto crushed ice.
-
Neutralization and Extraction : Neutralize the aqueous solution with a saturated sodium bicarbonate solution. Extract the product into an organic solvent like ethyl acetate.
-
Purification : Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[4]
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The most significant reaction of 6-Chloro-2-(trifluoromethyl)nicotinonitrile is nucleophilic aromatic substitution (SNAr). The pyridine nitrogen and the electron-withdrawing CF₃ and CN groups make the pyridine ring highly electron-deficient. This electronic characteristic activates the positions ortho and para to the nitrogen atom for nucleophilic attack. The chlorine atom at the 6-position is an excellent leaving group, making this position highly susceptible to substitution.[9][10]
The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on 6-Chloro-2-(trifluoromethyl)nicotinonitrile. Note: Image placeholders would be replaced with actual chemical structures in a full implementation.
This reactivity allows for the straightforward introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, providing access to a diverse library of substituted pyridine derivatives.
Applications in Research and Development
The unique structural features of 6-Chloro-2-(trifluoromethyl)nicotinonitrile make it a valuable intermediate in several areas:
-
Medicinal Chemistry : As a building block, it is used in the synthesis of potential therapeutic agents. The trifluoromethylpyridine scaffold is found in compounds developed for oncology and infectious diseases.[8][12] The chloro group serves as a handle for coupling with other complex fragments, while the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, enabling further diversification.
-
Agrochemicals : Substituted pyridines are a well-established class of herbicides and insecticides.[7] The properties conferred by the CF₃ group, such as enhanced stability and lipophilicity, are highly desirable in the design of new and effective crop protection agents.
-
Materials Science : Pyridine derivatives are also explored for applications in materials science, for example, as ligands in coordination chemistry or as components of organic light-emitting diodes (OLEDs).
Safety and Handling
As with many reactive chemical intermediates, proper handling of 6-Chloro-2-(trifluoromethyl)nicotinonitrile is essential.
GHS Hazard Classification
Based on data for structurally similar compounds, the following hazards are anticipated.[5][13][14]
-
Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[13]
-
Skin Irritation : Causes skin irritation.[15]
-
Eye Irritation : Causes serious eye irritation.[15]
-
Respiratory Irritation : May cause respiratory irritation.[13]
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Recommended Precautions
-
Handling : Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust, fumes, or vapors.[16] Do not get in eyes, on skin, or on clothing.
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[16]
-
Storage : Store in a cool, dry, well-ventilated place in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon).[4]
Conclusion
6-Chloro-2-(trifluoromethyl)nicotinonitrile is a powerful and versatile chemical intermediate. Its value stems from the synergistic effects of its three key functional groups. The trifluoromethyl group enhances metabolic stability and modulates electronic properties, the chloro group provides a reactive site for nucleophilic substitution, and the nitrile group offers a handle for further chemical transformations. This unique combination makes it a sought-after building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, reactivity, and handling is crucial for any scientist looking to leverage its potential in their research and development endeavors.
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